3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Description
3-[3-(4-Bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a pyrazole-based compound characterized by a 4-bromophenyl substituent at the pyrazole ring’s 3-position, a 2-carbamoylethyl group at the 1-position, and a 2-cyanoprop-2-enoic acid moiety at the 4-position. Pyrazole derivatives are widely studied for their structural versatility and biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C16H13BrN4O3 |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
InChI Key |
BDLNALUQJNZQQE-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation and Functionalization
The most efficient synthesis route involves microwave-assisted cyclocondensation followed by sequential functionalization.
Key Steps:
Pyrazole Core Formation :
Alkylation with 2-Carbamoylethyl Group :
Knoevenagel Condensation :
Table 1: Reaction Parameters and Outcomes
Sonochemical Synthesis with Sequential Modifications
Sonication enhances reaction rates and selectivity for the pyrazole ring.
Procedure:
Sonochemical Cyclization :
Chlorination and Displacement :
Oxidation and Condensation :
Table 2: Sonication vs. Conventional Heating
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sonication | 2 | 82 | 98 |
| Conventional heating | 6 | 68 | 92 |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The compound is synthesized via multi-step protocols involving:
-
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates .
-
Functionalization : Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
-
Cyanoacrylic acid attachment : Michael addition of cyanoacetamide derivatives to α,β-unsaturated ketones, followed by elimination .
Key intermediates include:
| Intermediate | Role in Synthesis |
|---|---|
| 4-(4-Bromophenyl)-2,4-dioxobutanoic acid | Precursor for pyrazole cyclization |
| N-(4-Bromophenyl)-2-cyanoacetamide | Source of cyanoacrylic acid moiety |
Bromophenyl Group
-
Cross-coupling reactions : Participates in Suzuki-Miyaura couplings with boronic acids to form biaryl systems .
Example: -
Nucleophilic substitution : Bromine can be replaced by amines or thiols under basic conditions.
Cyanoacrylic Acid Moiety
-
Hydrolysis : Converts to amides or carboxylic acids under acidic/basic conditions.
-
Conjugate addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position .
Pyrazole Ring
-
Electrophilic substitution : Bromination or nitration at the C5 position.
-
Coordination chemistry : Binds to metal ions via N1 and N2 atoms, forming complexes .
Characterization and Reaction Monitoring
Reactions are tracked using:
-
TLC : Rf values in ethyl acetate/hexane (3:7) ≈ 0.45.
-
Spectroscopy :
Mechanistic Insights
-
Michael addition-elimination : A proposed mechanism for forming the cyanoacrylic acid group involves nucleophilic attack on an α,β-unsaturated ketone, followed by malononitrile elimination (Fig. 1) .
-
Pyrazole cyclization : Hydrazine reacts with 1,3-diketones to form the pyrazole core, with regioselectivity controlled by steric effects .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties, particularly in the field of oncology and anti-inflammatory treatments.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins . The specific compound may share similar mechanisms due to its structural characteristics.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds often inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases.
Materials Science Applications
In addition to its pharmacological potential, this compound can also be utilized in materials science.
Synthesis of Functional Materials
The unique structure of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid allows for its use as a building block in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability .
Dyes and Pigments
Due to its chromophoric properties, the compound can be explored as a dye or pigment in various applications, including textiles and coatings. The bromophenyl group can enhance the color stability and lightfastness of the resultant materials .
Case Study 1: Anticancer Research
A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress and subsequent apoptosis . This suggests that 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid could potentially be developed into a therapeutic agent for cancer treatment.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory agents, researchers synthesized various pyrazole derivatives and tested their effects on inflammatory markers in vitro. The findings indicated that certain compounds significantly reduced levels of pro-inflammatory cytokines, suggesting that similar compounds could be effective in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve pulse transmission and behavioral effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Physical and Spectroscopic Data
- Melting Points : Pyrazole chalcones (e.g., ) melt at 144–145°C, while carbamoylethyl derivatives () likely have higher melting points due to hydrogen bonding .
- IR Spectroscopy: reports ν(C=O) at 1665 cm⁻¹ and ν(NO₂) at 1530 cm⁻¹, whereas the target compound’s carboxylic acid would show ν(C=O) near 1700 cm⁻¹ .
Biological Activity
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, identified by its CAS number 1006442-44-9, is a complex organic compound featuring a pyrazole ring and various functional groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.20 g/mol. The structure includes a bromophenyl group, a carbamoylethyl substituent, and a cyanopropenoic acid moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
| CAS Number | 1006442-44-9 |
| Molecular Formula | C16H13BrN4O3 |
| Molecular Weight | 389.20 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can disrupt various biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Nucleic Acid Interaction: The compound could intercalate into DNA or RNA, potentially affecting gene expression and cellular function.
Biological Activity Studies
Research has indicated several promising biological activities associated with this compound:
- Anticancer Activity:
- Antimicrobial Properties:
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although specific mechanisms remain to be elucidated through further research.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar pyrazole derivatives:
- Study on Pyrazole Derivatives: Research published in Life journal indicates that certain pyrazole derivatives show promise as selective inhibitors for kinases involved in cancer progression . This aligns with the potential applications for 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid as a pharmacophore in anticancer drug development.
- QSAR Models: A novel approach combining molecular interaction fields with ADME properties has been proposed to predict the biological activity of compounds similar to this pyrazole derivative. This method enhances the understanding of how structural variations affect biological outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitrile precursors under reflux conditions (e.g., ethanol/HCl, 12–24 hours) .
- Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 3 : Functionalization of the carbamoylethyl and cyano groups using carbodiimide-mediated coupling or Michael addition, monitored by TLC and purified via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the crystal structure of this compound determined, and what parameters are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal System : Triclinic (P1 space group) with unit cell dimensions (e.g., a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å) .
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), ω-scan mode, and multi-scan absorption correction (e.g., CrysAlis PRO) .
- Refinement : R-factor < 0.05, data-to-parameter ratio > 15:1, and validation using software like SHELXL .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR (¹H/¹³C) shifts with DFT-calculated spectra (Gaussian 09, B3LYP/6-31G** basis set) to identify conformational differences .
- Dynamic Effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) by repeating experiments under controlled conditions .
- Crystallographic Data : Use SC-XRD bond lengths/angles (e.g., C–C = 1.48–1.52 Å, C–N = 1.34 Å) to validate geometric isomerism .
Q. What computational models predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, COX-2), focusing on binding affinity (ΔG ≤ −7.0 kcal/mol) and hydrogen-bonding networks with the carbamoylethyl/cyano groups .
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes, analyzing RMSD (< 2.0 Å) and solvent-accessible surface area (SASA) .
Q. How to design assays for evaluating the compound’s anti-inflammatory activity?
- Methodological Answer :
- In Vitro : Measure COX-2 inhibition (IC₅₀) via ELISA, using indomethacin as a positive control .
- Cell-Based : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7 cells) with dose-response curves (1–100 μM) .
- Mechanistic Insight : Combine Western blotting (NF-κB/p38 MAPK pathways) and ROS-scavenging assays (DCFH-DA probe) to elucidate dual modes of action .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Experimental Replication : Measure solubility in DMSO, ethanol, and chloroform via UV-Vis spectroscopy (λ = 254 nm), ensuring temperature control (25°C ± 0.5°C) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) using HSPiP software to rationalize solvent compatibility .
- Crystallinity Impact : Compare solubility of amorphous vs. crystalline forms (SC-XRD confirmed) to identify polymorphic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
